Cas no 1227607-56-8 (2-Bromo-5-fluoropyridine-3-acetonitrile)

2-Bromo-5-fluoropyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-Bromo-5-fluoropyridine-3-acetonitrile
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- インチ: 1S/C7H4BrFN2/c8-7-5(1-2-10)3-6(9)4-11-7/h3-4H,1H2
- InChIKey: QPKSOOHQIKTHIT-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC(=CN=1)F)CC#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 177
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 36.7
2-Bromo-5-fluoropyridine-3-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026000195-500mg |
2-Bromo-5-fluoropyridine-3-acetonitrile |
1227607-56-8 | 97% | 500mg |
$1009.40 | 2023-09-03 | |
Alichem | A026000195-1g |
2-Bromo-5-fluoropyridine-3-acetonitrile |
1227607-56-8 | 97% | 1g |
$1848.00 | 2023-09-03 | |
Alichem | A026000195-250mg |
2-Bromo-5-fluoropyridine-3-acetonitrile |
1227607-56-8 | 97% | 250mg |
$659.60 | 2023-09-03 |
2-Bromo-5-fluoropyridine-3-acetonitrile 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
2-Bromo-5-fluoropyridine-3-acetonitrileに関する追加情報
2-Bromo-5-fluoropyridine-3-acetonitrile: A Comprehensive Overview
The compound 2-Bromo-5-fluoropyridine-3-acetonitrile (CAS No. 1227607-56-8) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry, materials science, and chemical synthesis. This compound is characterized by its unique structure, which combines a pyridine ring with bromine and fluorine substituents, along with an acetonitrile group. The presence of these functional groups endows the molecule with distinctive electronic and steric properties, making it a valuable building block in various chemical reactions and applications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-Bromo-5-fluoropyridine-3-acetonitrile. Researchers have explored diverse strategies, including nucleophilic aromatic substitution, coupling reactions, and multi-component synthesis, to construct this compound. These methods not only enhance the scalability of production but also pave the way for its integration into more complex molecular frameworks. The ability to precisely control the regiochemistry and stereochemistry during synthesis is particularly noteworthy, as it ensures the formation of the desired product with high purity and yield.
The electronic properties of 2-Bromo-5-fluoropyridine-3-acetonitrile are heavily influenced by the electronegative substituents present on the pyridine ring. Bromine and fluorine atoms introduce significant electron-withdrawing effects, which can modulate the reactivity of the molecule in various chemical transformations. This makes it an ideal candidate for applications in drug discovery, where fine-tuning electronic properties is crucial for achieving desired pharmacokinetic profiles. For instance, recent studies have highlighted its potential as a lead compound in the development of kinase inhibitors, a class of drugs that target specific enzymes involved in cellular signaling pathways.
In addition to its role in medicinal chemistry, 2-Bromo-5-fluoropyridine-3-acetonitrile has found applications in materials science. Its ability to participate in cross-coupling reactions has made it a valuable precursor for constructing advanced materials such as organic semiconductors and functional polymers. These materials exhibit unique electronic properties that are essential for applications in electronics, optoelectronics, and energy storage systems. For example, researchers have utilized this compound to synthesize novel π-conjugated systems that exhibit enhanced charge transport properties.
The steric effects introduced by the bromine and fluorine substituents also play a critical role in determining the behavior of 2-Bromo-5-fluoropyridine-3-acetonitrile in chemical reactions. These effects can influence reaction selectivity, reaction rates, and product stability. By leveraging these properties, chemists can design more efficient synthetic pathways and develop innovative chemical processes. Recent studies have demonstrated its utility as a versatile intermediate in the construction of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals.
From an environmental standpoint, understanding the fate and behavior of 2-Bromo-5-fluoropyridine-3-acetonitrile in different ecosystems is essential for ensuring its safe use and disposal. Researchers have investigated its degradation pathways under various conditions, including photolysis, hydrolysis, and microbial degradation. These studies provide valuable insights into its persistence in the environment and guide efforts to develop sustainable synthetic practices that minimize ecological impact.
In conclusion, 2-Bromo-5-fluoropyridine-3-acetonitrile (CAS No. 1227607-56-8) is a multifaceted compound with diverse applications across multiple disciplines. Its unique combination of electronic and steric properties makes it an invaluable tool for chemists seeking to design innovative molecules with tailored functionalities. As research continues to uncover new synthetic methods and applications for this compound, its role in advancing scientific knowledge and technological innovation will undoubtedly grow.
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